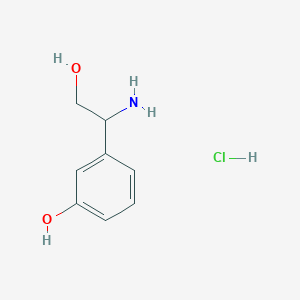

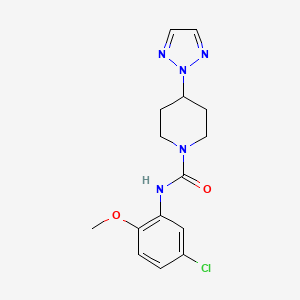

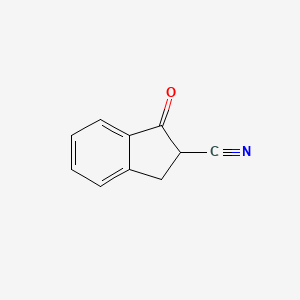

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their interactions with biological receptors. For instance, the first paper discusses derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares some structural features with the compound , such as a chlorophenyl moiety and a methoxybenzamide group .

Synthesis Analysis

The synthesis of related compounds, as described in the papers, involves modifications to the amide bond and alkyl chain length, which can influence the binding affinity to dopamine receptors . Although the exact synthesis of "N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide" is not detailed, similar synthetic strategies could potentially be applied, such as the use of piperazine derivatives and the introduction of a triazole ring, which is a common moiety in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperidine ring, which is a common feature in pharmaceutical agents due to its ability to interact with biological targets. The presence of a triazole ring could also suggest potential for interaction with various enzymes or receptors. The chloro and methoxy substituents on the phenyl ring may influence the compound's electronic properties and, consequently, its binding affinity and selectivity .

Chemical Reactions Analysis

The second paper provides an example of a chemical reaction involving a piperazine derivative, where N-formamides derived from l-piperazine-2-carboxylic acid are used as Lewis basic catalysts for the hydrosilylation of N-aryl imines . This suggests that piperazine derivatives can participate in or catalyze chemical reactions, which could be relevant for the functionalization or further modification of the compound .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide" are not provided, related compounds with similar structural features are known to have high affinity and selectivity for dopamine D(4) receptors . The presence of a methoxy group and a chloro substituent could affect the lipophilicity of the compound, which is an important factor in drug-receptor interactions and pharmacokinetics.

Aplicaciones Científicas De Investigación

Pharmacological Profile of Selective Antagonists

Compounds related to the specified chemical structure have been explored for their pharmacological profiles, particularly as selective antagonists for serotonin receptors. The research on WAY-100635, for example, highlights its potency and selectivity as a 5-HT1A receptor antagonist. This compound demonstrates the potential for understanding and modulating serotonin pathways, which could be relevant for treating psychiatric disorders or understanding neuronal functioning (Forster et al., 1995).

Antimicrobial Activities

The antimicrobial activities of 1,2,4-triazole derivatives have been extensively studied, showing promising results against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole compounds that exhibited good to moderate activities against tested bacteria and fungi. Such research underscores the potential of these compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance challenges (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Research has also focused on synthesizing novel compounds derived from specific chemical frameworks for their potential anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) reported on derivatives of visnaginone and khellinone that showed significant COX-2 inhibition, along with analgesic and anti-inflammatory activities. This suggests a pathway for the development of new medications targeting pain and inflammation without the side effects of current drugs (Abu‐Hashem et al., 2020).

Chemical Modification and Activity Enhancement

Another aspect of research involves the chemical modification of compounds to enhance their pharmacological profiles. Nie et al. (2020) explored modifications of a known TRPV1 antagonist to improve its pharmacological and tolerability profiles. Such studies are crucial for drug development, offering insights into the structural features that contribute to the efficacy and safety of pharmacological agents (Nie et al., 2020).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if not handled properly1.

Direcciones Futuras

The future directions for this compound are not specified in the available resources1.

Relevant Papers

Unfortunately, I couldn’t find any relevant papers on this compound.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O2/c1-23-14-3-2-11(16)10-13(14)19-15(22)20-8-4-12(5-9-20)21-17-6-7-18-21/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKOIHCQUEVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)